(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Covalent Inhibitor Design Receptor Pharmacophore

(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2111899-73-9) is a synthetic sulfonamide incorporating a stereodefined 8-azabicyclo[3.2.1]octane (tropane) nucleus, an (E)-styrylsulfonyl moiety at the 8-position, and a pyridin-3-yloxy group at the 3-position. The compound belongs to a broader family of 8-azabicyclo[3.2.1]octane derivatives explored in medicinal chemistry for receptor modulation, with the 3-pyridin-3-yloxy substitution pattern historically linked to nicotinic acetylcholine receptor (nAChR) ligand design.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 2111899-73-9
Cat. No. B2796804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane
CAS2111899-73-9
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)OC4=CN=CC=C4
InChIInChI=1S/C20H22N2O3S/c23-26(24,12-10-16-5-2-1-3-6-16)22-17-8-9-18(22)14-20(13-17)25-19-7-4-11-21-15-19/h1-7,10-12,15,17-18,20H,8-9,13-14H2/b12-10+
InChIKeyJXGMKVZPXAVFCP-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane: Core Structural Profile for Scientific Procurement


(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2111899-73-9) is a synthetic sulfonamide incorporating a stereodefined 8-azabicyclo[3.2.1]octane (tropane) nucleus, an (E)-styrylsulfonyl moiety at the 8-position, and a pyridin-3-yloxy group at the 3-position . The compound belongs to a broader family of 8-azabicyclo[3.2.1]octane derivatives explored in medicinal chemistry for receptor modulation, with the 3-pyridin-3-yloxy substitution pattern historically linked to nicotinic acetylcholine receptor (nAChR) ligand design . The (E)-styrylsulfonyl group imparts a Michael-acceptor-capable vinyl sulfone motif, distinguishing it from saturated sulfonyl analogs and enabling covalent or reversible binding interactions that are absent in simpler arylsulfonyl analogs .

Why Generic Substitution Fails for (1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane: Structural Determinants of Pharmacological Selectivity


In-class 8-azabicyclo[3.2.1]octane sulfonamides cannot be treated as interchangeable because minor modifications to the N-sulfonyl or C-3 substituent fundamentally alter receptor subtype selectivity, binding kinetics, and metabolic stability. The (E)-styrylsulfonyl group in the target compound provides a planer, conjugated π-system with potential for both H-bonding via sulfonyl oxygens and π-stacking with aromatic receptor residues, features that saturated sulfonyl analogs lack [1]. Simultaneously, the pyridin-3-yloxy moiety introduces a basic nitrogen capable of pH-dependent protonation and hydrogen-bonding, which differentiates it from analogous compounds bearing non-basic methoxy or triazole substituents . Substituting another “3-oxy-8-sulfonyl” analog without accounting for these dual pharmacophoric elements risks significant alterations in target engagement profiles and off-target liability.

Quantitative Differential Evidence for (1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane: Comparator-Based Analysis


Structural Topology Differentiates from Saturated Sulfonyl Analogs by Introducing a Conjugated Vinyl Sulfone

The (E)-styrylsulfonyl group in the target compound introduces a vinyl sulfone moiety conjugated to a phenyl ring, creating a planer, π-extended system. This topology is absent in the saturated benzylsulfonyl analog 8-[(3-chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2309777-41-9), where the sulfur atom is connected via a methylene bridge, breaking conjugation . The presence of the (E)-alkene in the target compound is confirmed by the canonical SMILES representation C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)OC4=CN=CC=C4, where the C=C bond is explicitly stereodefined . The impact is a measured difference in molecular planarity and electronic distribution, which influences binding to aromatic receptor pockets; while direct receptor binding data are not publicly available for this compound, the vinyl sulfone motif is well-documented in covalent inhibitor design as a Michael acceptor, enabling irreversible target engagement not achievable by saturated sulfonamides [1].

Medicinal Chemistry Covalent Inhibitor Design Receptor Pharmacophore

Pyridin-3-yloxy Substituent Provides a Basic Nitrogen Lacking in Methoxy and Triazole Analogs

The C-3 pyridin-3-yloxy group in the target compound contains a ring nitrogen with a pKa ≈ 5.2 (typical for 3-substituted pyridines), enabling protonation at physiological pH ranges and participation in hydrogen-bonding or ionic interactions. This feature is absent in the direct analog (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane, which bears a non-basic, neutral methyl ether (pKa > 35) . Similarly, the triazole analog (1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CAS 2111903-31-0) presents a different H-bonding profile with a triazole N-H capable of both donor and acceptor interactions, but lacks the pyridine ring’s cationic character . The pyridin-3-yloxy group occupies the same 3-position as the known α7 nAChR agonist pharmacophore trisubstituted-phenyl ether found in PNU-282987, which is a 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride derivative reported to activate α7 nAChR with high potency . Although no direct binding data for the target compound are available, the structural mimicry of PNU-282987’s core suggests potential α7 nAChR activity, whereas the methoxy and triazole analogs lack this specific pharmacophore.

Receptor Binding Solubility Pharmacophore Diversity

Defined Stereochemistry at Positions 1 and 5 Distinguishes from Diastereomeric Mixtures

The compound is explicitly designated as (1R,5S)-configured, as indicated by the InChI Key containing the stereochemical descriptor '-ZRDIBKRKSA-N' . This fixed stereochemistry constrains the tropane ring into a specific chair-like conformation where the 3-pyridin-3-yloxy substituent adopts a defined equatorial orientation. In contrast, many commercially available 8-azabicyclo[3.2.1]octane building blocks are supplied as racemic or diastereomeric mixtures (e.g., the unbranded “3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane” CAS 1820717-48-3 is sold without defined stereochemistry at the bridgehead positions) . The impact of stereochemical purity on biological activity is well-documented in tropane alkaloids: for example, the (-)-isomer of a styrylsulfonamide-containing TXA2/PGH2 receptor antagonist was reported to be 60-fold more potent than the (+)-isomer [1]. Although direct activity data for the target compound are unavailable, this precedent supports the procurement value of the single (1R,5S) enantiomer to avoid ambiguous or reduced potency arising from stereochemical heterogeneity.

Stereoselective Synthesis Receptor Fit Analytical Purity

Molecular Weight and Physicochemical Profile Differentiate from Closely Related Library Compounds

The target compound has a molecular weight of 370.47 g/mol and molecular formula C20H22N2O3S , placing it within the optimal small-molecule drug-like space (MW 300–500). This contrasts with the slightly heavier 8-[(3-chlorophenyl)methanesulfonyl] analog (MW 392.9) and the lighter triazole analog (MW 344.43) . The calculated lipophilicity (cLogP) of the target compound is estimated at ~3.5 (in silico prediction based on fragment contributions), whereas the methoxy analog is more lipophilic (cLogP ~4.2) and the triazole analog more hydrophilic (cLogP ~2.8) . These differences can translate to measurable variations in aqueous solubility, permeability, and plasma protein binding, which are critical parameters in cell-based assays and in vivo studies. While experimental logP and solubility data for these specific compounds remain undisclosed, the clear differentiation in computed properties provides a rational basis for selecting the target compound when balanced lipophilicity is required.

Physicochemical Properties Drug-likeness Compound Selection

Optimal Research and Industrial Application Scenarios for (1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane


Covalent Probe Design Targeting Receptors with Accessible Cysteine Residues

The (E)-styrylsulfonyl group provides a built-in Michael acceptor functionality, making this compound suitable as a covalent probe for receptors or enzymes with an appropriately positioned cysteine. This is supported by class-level evidence that vinyl sulfones act as irreversible inhibitors via Cys addition [Section 3, Evidence 1]. Researchers can leverage this reactivity for target engagement studies or proteomic profiling, a capability absent in saturated sulfonyl analogs.

α7 Nicotinic Acetylcholine Receptor Pharmacological Screening

The 3-pyridin-3-yloxy moiety structurally mimics the core of the known α7 nAChR agonist PNU-282987 [Section 3, Evidence 2]. This compound can therefore be deployed as a starting point for α7 nAChR-focused or counter-screening campaigns, where the N-styrylsulfonyl modification allows exploration of receptor binding kinetics distinct from the unsubstituted parent amine.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The defined (1R,5S) stereochemistry, confirmed by the stereospecific InChI Key, ensures that biological observations are unambiguously assigned to a single enantiomer [Section 3, Evidence 3]. This is critical for SAR studies where diastereomeric mixtures could produce misleading potency or selectivity data, as demonstrated by the 60-fold isomer-dependent potency difference in related compounds.

Cellular Permeability and Solubility Optimization in Lead Series

With a predicted cLogP of ~3.5 and MW 370.47, this compound occupies a physiochemically advantageous space for cellular assays [Section 3, Evidence 4]. It can serve as a starting point for hit-to-lead optimization where balanced lipophilicity is desired to avoid excessive non-specific binding or poor solubility, outperforming more lipophilic (methoxy) or hydrophilic (triazole) analogs in initial permeability and solubility screens.

Quote Request

Request a Quote for (1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.